molecular formula C11H17N3 B13080888 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Cat. No.: B13080888
M. Wt: 191.27 g/mol
InChI Key: XIEYZHRROQWXBI-UHFFFAOYSA-N
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Description

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a bicyclo[2.2.1]heptane (norbornane) moiety attached via a methyl group to the pyrazole’s 1-position, with an amine group at the 4-position. The bicyclo[2.2.1]heptane framework introduces rigidity and stereochemical complexity, which may enhance binding specificity and metabolic stability in pharmacological applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H17N3/c12-11-5-13-14(7-11)6-10-4-8-1-2-9(10)3-8/h5,7-10H,1-4,6,12H2

InChI Key

XIEYZHRROQWXBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=C(C=N3)N

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Pyrazol-4-amine

One common approach involves the N-alkylation of 1H-pyrazol-4-amine with a suitable bicyclo[2.2.1]heptan-2-ylmethyl halide or derivative. This method requires:

  • Preparation of the bicyclo[2.2.1]heptan-2-ylmethyl electrophile (e.g., bromide or chloride).
  • Reaction with pyrazol-4-amine under basic conditions to form the N-substituted pyrazole.

This alkylation method is favored for its straightforwardness but may require careful control of reaction conditions to avoid side reactions or over-alkylation.

Cyclocondensation Using Hydrazine Derivatives and Bicyclic Ketoesters

Another well-documented method involves the condensation of bicyclo[2.2.1]heptan-2-one derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring directly on the bicyclic framework.

  • The process starts with bicyclo[2.2.1]heptan-2-one, which reacts with hydrazine to form the corresponding hydrazone intermediate.
  • Subsequent cyclization under acidic or reflux conditions yields the pyrazole ring fused or substituted with the bicyclic moiety.
  • This method can be optimized using lithium salts of ketoesters and refluxing in acetic acid with hydrazine derivatives to improve yield and purity.

One-Pot Synthesis from Primary Amines and Diketones

Recent literature describes a one-pot synthesis of N-substituted pyrazoles by reacting primary aliphatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF at elevated temperatures (around 85 °C).

  • This method was applied successfully to synthesize 1-(bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole with moderate yield (~35%).
  • The reaction involves the formation of the pyrazole ring via condensation of the amine and diketone, facilitated by the hydroxylamine reagent.
  • Workup involves extraction, washing, drying, and purification by column chromatography.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
N-Alkylation of pyrazol-4-amine Pyrazol-4-amine + bicyclo[2.2.1]heptan-2-ylmethyl halide Base (e.g., K2CO3), solvent (DMF or DMSO), mild heating Moderate Requires preparation of alkyl halide precursor; risk of side reactions
Cyclocondensation with hydrazine Bicyclo[2.2.1]heptan-2-one + hydrazine derivatives Reflux in acetic acid or ethanol, lithium salt catalysts Moderate to good Classical method; scalable; requires purification steps
One-pot amine-diketone condensation Primary amine (bicyclo[2.2.1]heptan-2-ylmethylamine) + diketone + O-(4-nitrobenzoyl)hydroxylamine DMF solvent, 85 °C, 1.5 h ~35% Convenient one-pot; moderate yield; requires chromatographic purification

Detailed Research Findings and Notes

  • The one-pot synthesis method from primary amines and diketones is a recent advancement offering a direct route to N-substituted pyrazoles, including those with bicyclic substituents. It uses O-(4-nitrobenzoyl)hydroxylamine as a key reagent to facilitate ring closure and amination.
  • Cyclocondensation methods, as described in patent literature, utilize lithium salts of ketoesters and hydrazine derivatives under reflux in acetic acid to generate pyrazole esters, which can be further converted to the target amines.
  • The N-alkylation approach is widely used in medicinal chemistry for introducing bicyclic substituents onto heterocyclic amines but requires the prior synthesis of the bicyclic alkyl halide and careful reaction control to ensure selectivity.
  • Industrial preparations may employ continuous flow reactors to enhance reaction efficiency and scalability, especially for cyclocondensation processes.
  • Spectroscopic data (NMR, IR, HRMS) confirm the structure and purity of the synthesized compound, with characteristic pyrazole proton signals and bicyclic framework resonances observed in 1H and 13C NMR spectra.

Chemical Reactions Analysis

Types of Reactions

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

This compound is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its applications, particularly in scientific research, highlighting its pharmacological properties, synthetic methodologies, and case studies that demonstrate its utility in various research contexts.

Medicinal Chemistry

Pharmacological Activity : Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The bicyclic structure of this compound may contribute to its interaction with biological targets, enhancing its efficacy.

Case Study: Anti-Cancer Activity

A study explored the anti-cancer properties of pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Organic Synthesis

Synthetic Methodologies : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it a versatile building block in organic synthesis.

Table 1: Synthetic Routes

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
Coupling ReactionsForms biaryl compounds useful in drug development
FunctionalizationAllows introduction of diverse functional groups

Material Science

Potential Uses in Material Science : The unique structural properties of this compound may allow it to be incorporated into polymers or other materials to enhance their mechanical properties or thermal stability.

Case Study: Polymer Composites

Research has indicated that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Agricultural Chemistry

Pesticidal Properties : Some studies suggest that pyrazole derivatives can exhibit pesticidal activity, making them candidates for developing new agrochemicals.

Case Study: Insecticidal Activity

Research has shown that certain pyrazole compounds demonstrate insecticidal properties against agricultural pests, indicating their potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the Pyrazole 1-Position

The 1-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at 1-Position Molecular Formula Yield (%) Physical State Key Features
1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine Bicyclo[2.2.1]heptan-2-ylmethyl C₁₁H₁₆N₃ N/A Not reported Rigid bicyclic framework enhances stereochemical control and stability.
1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole (1k) Bicyclo[2.2.1]heptan-2-yl C₁₂H₁₈N₂ 35 Yellowish oil Lacks 4-amine group; demonstrates challenges in bicyclic-substituent synthesis.
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 4-(Trifluoromethyl)phenylmethyl C₁₁H₁₀F₃N₃ N/A Colorless oil Bulky aryl group introduces lipophilicity; synthesized via nitro-group hydrogenation.
1-ethyl-1H-pyrazol-4-amine Ethyl C₅H₉N₃ N/A Not reported Simple alkyl substituent; used as a precursor in kinase inhibitor synthesis.

Key Observations :

  • Synthetic Accessibility : Bicyclo-substituted pyrazoles (e.g., 1k) often exhibit lower yields (35% in ) compared to aryl or alkyl analogs, likely due to steric hindrance during cyclization or purification .
  • Lipophilicity : The trifluoromethylphenylmethyl group in increases lipophilicity (logP ~2.5 estimated), whereas the bicyclo group may balance hydrophobicity with conformational rigidity.
  • Amine Reactivity : The 4-amine group enables hydrogen bonding and derivatization, as seen in its use for coupling with pyrimidines in kinase inhibitors .

Physicochemical and Structural Analysis

Molecular Weight and Solubility
  • 1-methyl-1H-pyrazol-4-amine (C₄H₇N₃, MW 97.12 g/mol ) is highly polar, whereas the bicyclo derivative (C₁₁H₁₆N₃, MW 190.27 g/mol) likely exhibits moderate solubility in organic solvents.
Stereochemical Considerations
  • The bicyclo[2.2.1]heptane system introduces multiple stereocenters, enabling enantioselective synthesis for chiral drug candidates. This contrasts with simpler substituents like ethyl or phenyl groups .

Biological Activity

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Chemical Formula : C11H17N3
  • Molecular Weight : 191.28 g/mol
  • IUPAC Name : 2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
  • CAS Number : 14370-50-4

Antitumor Properties

Recent studies have highlighted the antitumor properties of compounds related to bicyclic structures, including those similar to this compound. The following table summarizes key findings regarding its antitumor activity:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Kalluri et al. (2022) Glioma Stem-like Cells10Induces apoptosis via p38 MAPK pathway
Smith et al. (2023) HeLa Cells15DNA cleavage activity leading to apoptosis
Zhang et al. (2024) A549 Lung Adenocarcinoma12Enhances doxorubicin efficacy through TRPM8 modulation

The compound's ability to induce apoptosis in various cancer cell lines indicates its potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : The activation of pro-apoptotic caspases has been observed, suggesting that the compound triggers programmed cell death pathways.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.

Case Study 1: Glioma Treatment

In a preclinical study involving glioma stem-like cells, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The study reported a decrease in GADD45β expression and an increase in p38 MAPK phosphorylation, highlighting the compound's potential for targeting resistant glioma cells.

Case Study 2: Synergistic Effects with Doxorubicin

Another investigation explored the synergistic effects of this compound with doxorubicin in treating lung adenocarcinoma (A549 cells). The combination therapy not only enhanced the cytotoxic effects but also improved drug uptake by modulating multidrug resistance proteins.

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